CPUY074020

Pharmacokinetics In Vivo Efficacy Oral Bioavailability

**Pain point**: Many potent G9a inhibitors (e.g., UNC0642) lack oral bioavailability, precluding in vivo efficacy studies. **Solution**: CPUY074020-a structurally distinct 6H-anthra[1,9-cd]isoxazol-6-one G9a inhibitor validated for oral dosing. - **Oral PK**: Bioavailability 55.5%, T1/2 4.0 hrs (mouse, 10 mg/kg) - **Cellular potency**: IC50 3.18 μM (HCT-116), reduces H3K9me2 (2.5-10 μM, MCF-7) - **Biochemical IC50**: 2.18 μM (cell-free G9a assay)

Molecular Formula C25H28N4O2
Molecular Weight 416.5 g/mol
Cat. No. B15587200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPUY074020
Molecular FormulaC25H28N4O2
Molecular Weight416.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H28N4O2/c30-24-17-8-2-3-9-18(17)25-22-21(24)19(26-10-15-28-11-6-7-12-28)16-20(23(22)27-31-25)29-13-4-1-5-14-29/h2-3,8-9,16,26H,1,4-7,10-15H2
InChIKeyMMSYVEFXRAMWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPUY074020: Orally Bioavailable G9a Inhibitor


CPUY074020 is a small-molecule inhibitor of the histone methyltransferase G9a (EHMT2/KMT1C) with an enzymatic IC50 of 2.18 ± 0.013 μM [1]. The compound features a 6H-anthra[1,9-cd]isoxazol-6-one core scaffold, which distinguishes it from the more common quinazoline-based G9a inhibitors [1]. CPUY074020 has demonstrated oral bioavailability and anti-proliferative activity across multiple cancer cell lines, including HCT116, MCF7, and HepG2 . The compound has been characterized for its pharmacokinetic properties in mice, showing a half-life of 4.0 hours and oral bioavailability of 55.5% at 10 mg/kg .

CPUY074020 Scaffold Uniqueness and In Vivo Relevance


G9a inhibitors exhibit pronounced variability in potency, selectivity, cellular activity, and in vivo pharmacokinetic profiles, rendering them non-interchangeable for rigorous research applications. For instance, UNC0638, a widely used quinazoline-based G9a probe, shows high enzymatic potency (IC50 <15 nM) but suffers from poor in vivo pharmacokinetics, including high clearance and low oral exposure, which severely limits its utility in animal models . In contrast, CPUY074020 demonstrates a favorable oral bioavailability of 55.5% and a half-life of 4.0 hours, enabling more robust in vivo studies . Additionally, while A-366 exhibits exceptional enzymatic potency (IC50 3.3 nM), its cellular activity (~3 μM) highlights a significant disconnect between biochemical and cell-based efficacy, a gap that CPUY074020 bridges with consistent anti-proliferative activity across multiple cancer cell lines . Substituting CPUY074020 with a generic G9a inhibitor without considering these quantitative performance metrics would compromise experimental reproducibility and translational relevance.

CPUY074020: Oral PK, Anti-Proliferation, Target Engagement


Oral Bioavailability vs. G9a Inhibitor Class

CPUY074020 demonstrates a significant pharmacokinetic advantage over the quinazoline-based G9a inhibitor UNC0638, which is known to have poor in vivo PK properties . In mice, CPUY074020 achieves an oral bioavailability of 55.5% and a half-life (T1/2) of 4.0 hours at an oral dose of 10 mg/kg . In contrast, UNC0638 exhibits high clearance, short half-life, and low exposure following oral administration, making it unsuitable for animal studies .

Pharmacokinetics In Vivo Efficacy Oral Bioavailability

Anti-Proliferative Activity in Cancer Cell Lines

In direct comparative studies, CPUY074020 exhibited slightly improved anti-proliferative activity against both HCT116 and MCF-7 cell lines relative to UNC0638 [1]. Quantitative cell viability assays indicate that CPUY074020 has IC50 values of 3.18 μM in HCT116 cells and 4.52 μM in MCF7 cells . While UNC0638 is highly potent enzymatically (IC50 <15 nM), its cellular activity in terms of reducing H3K9me2 in HCT116 cells is reported at 240 nM [2]. CPUY074020 demonstrates a more balanced translation from enzymatic to cellular efficacy.

Cancer Cell Lines Anti-Proliferative Activity Cellular Efficacy

H3K9me2 Suppression and Target Engagement

CPUY074020 possesses a 6H-anthra[1,9-cd]isoxazol-6-one scaffold, which is structurally distinct from the quinazoline core found in UNC0638 and related inhibitors [1]. This scaffold novelty is the result of a shape-based virtual screening approach that identified CPUY074001 as a hit, followed by structure-based optimization to yield CPUY074020 [1]. In contrast, most reported G9a inhibitors, including UNC0638 and BIX01294, are based on quinazoline or diazepin-quinazoline templates [2].

Chemical Scaffold Structure-Activity Relationship Scaffold Hopping

Apoptosis Induction in MCF-7 Cells

CPUY074020 exhibits an enzymatic IC50 of 2.18 μM against G9a [1], which is in the same potency range as the early-generation G9a inhibitor BIX01294 (IC50 values ranging from 0.7 to 2.7 μM depending on assay conditions) . However, CPUY074020 possesses significant oral bioavailability (55.5% in mice) , a property not associated with BIX01294, which is generally used only in vitro due to poor pharmacokinetic properties and toxicity concerns .

G9a Inhibition IC50 Enzymatic Assay

Scaffold-Hopping Discovery from UNC0638

CPUY074020 induces cell apoptosis in a dose-dependent manner and significantly decreases dimethylation of histone H3 at lysine 9 (H3K9me2), a direct mark of G9a enzymatic activity [1]. In MCF-7 cells, CPUY074020 at concentrations of 2-8 μM induced apoptosis after 24 hours [2]. The compound also dose-dependently deregulated H3K9 trimethylation at 2.5-10 μM [2]. These cellular pharmacodynamic markers confirm that the anti-proliferative effects of CPUY074020 are mediated through on-target G9a inhibition rather than off-target cytotoxicity.

Apoptosis Histone Methylation H3K9me2

CPUY074020: Validated Research Applications


Oral G9a Inhibition in Mouse Oncology Models

CPUY074020 is ideally suited for in vivo cancer xenograft models, particularly those involving HCT116 (colon) or MCF-7 (breast) tumors, due to its demonstrated oral bioavailability (55.5%) and favorable half-life (4.0 hours) . This overcomes a major limitation of earlier G9a inhibitors like UNC0638, which lack the PK properties required for effective oral administration .

G9a Inhibitor Evaluation in HCT-116 Cells

Researchers seeking to explore G9a inhibition with a non-quinazoline chemical scaffold should prioritize CPUY074020. Its 6H-anthra[1,9-cd]isoxazol-6-one core [1] offers a novel starting point for structure-activity relationship (SAR) studies and may help evade resistance mechanisms or off-target liabilities associated with quinazoline-based inhibitors like UNC0638 and BIX01294 [2].

H3K9me2 Reduction Monitoring in MCF-7 Cells

CPUY074020 is a reliable tool for in vitro experiments focused on G9a's role in apoptosis and epigenetic regulation. Its ability to induce dose-dependent apoptosis and reduce H3K9me2 levels in cell lines such as MCF-7 and HCT116 [3] provides a clear mechanistic readout, making it suitable for pathway analysis, combination therapy screening, and target validation studies.

Scaffold-Hopping from UNC0638 Quinazolines

Given its balanced profile of enzymatic inhibition (IC50 2.18 μM), cellular anti-proliferative activity (3.18-4.52 μM in cancer cells), and oral PK properties , CPUY074020 serves as an excellent bridge compound for translational research programs aiming to advance G9a-targeting candidates from biochemical assays to preclinical animal models without switching chemical tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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